molecular formula C13H16N2O4 B5756166 5-(3-acetamidoanilino)-5-oxopentanoic acid

5-(3-acetamidoanilino)-5-oxopentanoic acid

Cat. No.: B5756166
M. Wt: 264.28 g/mol
InChI Key: HGQSGGJOAMEHRM-UHFFFAOYSA-N
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Description

5-(3-acetamidoanilino)-5-oxopentanoic acid is an organic compound that features both an acetamido group and an anilino group attached to a pentanoic acid backbone

Properties

IUPAC Name

5-(3-acetamidoanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-10-4-2-5-11(8-10)15-12(17)6-3-7-13(18)19/h2,4-5,8H,3,6-7H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQSGGJOAMEHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-acetamidoanilino)-5-oxopentanoic acid typically involves the reaction of 3-acetamidoaniline with a suitable pentanoic acid derivative. One common method involves the use of N-acetylglucosamine and chitin as starting materials, which are converted to the desired compound using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and extraction techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-acetamidoanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(3-acetamidoanilino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-acetamidoanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido and anilino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its role in scientific research further highlight its significance.

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